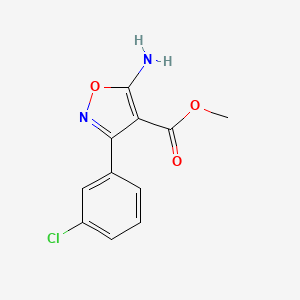

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a base such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.

Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe for studying enzyme activities and biological pathways.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the chlorophenyl group, which can affect its biological activity.

5-Amino-3-phenylisoxazole: Similar to the target compound but without the chlorine substitution, leading to different reactivity and properties.

Uniqueness

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .

Biological Activity

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its immunological properties, potential therapeutic applications, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including this compound. In a series of experiments, this compound demonstrated significant effects on immune cell proliferation and cytokine production.

- Inhibition of Immune Cell Proliferation : The compound was tested for its ability to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that it effectively suppressed cell division, suggesting potential use as an immunosuppressive agent in conditions like autoimmune diseases .

- Cytokine Modulation : The compound also inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating its potential role in reducing inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

- Substituents : The introduction of various substituents at the 4-position of the isoxazole ring has been linked to enhanced immunological activity. For instance, compounds with strong electrophilic groups at this position exhibited significant immune-stimulatory effects .

- Computational Studies : Molecular dynamics simulations and 3D-QSAR analyses have been employed to predict the activity of related isoxazole derivatives. These studies suggest that hydrophobic interactions and specific electronic properties are crucial for binding affinity and biological efficacy .

Study on Immunosuppressive Properties

A notable study evaluated the immunosuppressive effects of various isoxazole derivatives, including this compound. Mice treated with these compounds showed a marked reduction in antibody-forming cells (AFC) following immunization with sheep erythrocytes, demonstrating their potential as therapeutic agents in modulating immune responses .

Efficacy in Disease Models

In models simulating autoimmune conditions, this compound exhibited promising results by significantly reducing inflammatory markers and improving clinical outcomes. This suggests a potential role in treating diseases characterized by excessive immune activation .

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

methyl 5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-9(14-17-10(8)13)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3 |

InChI Key |

LYNXKQGGZWGCEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.